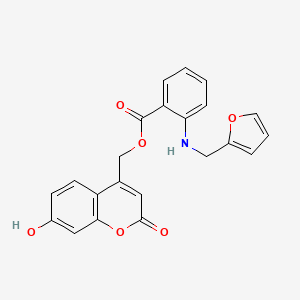![molecular formula C12H12ClN3S B7627536 5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7627536.png)
5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine is a chemical compound that has gained significant attention in scientific research. It is a thiazolyl-pyridine derivative that has shown potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer and inflammation. It has also been shown to modulate the levels of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases. It has also been found to modulate the levels of various cytokines and chemokines involved in inflammation. In addition, this compound has been shown to modulate the levels of neurotransmitters such as dopamine and serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine in lab experiments is its potential therapeutic applications in various diseases. It has also been found to be relatively stable and easy to handle. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its therapeutic potential. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of 5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine involves the reaction of 2-chloro-5-nitropyridine with cyclopropylthiourea in the presence of potassium carbonate. The intermediate product is then reduced with palladium on carbon to obtain the final product. The yield of the synthesis method is around 70%.
Applications De Recherche Scientifique
5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer, this compound has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has shown potential in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c13-9-3-4-11(14-5-9)15-6-10-7-16-12(17-10)8-1-2-8/h3-5,7-8H,1-2,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIRXLSWTFSLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(S2)CNC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-3-[[4-([1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7627457.png)
![N-[2-(4-chlorophenyl)oxolan-3-yl]-5-fluoropyrimidin-2-amine](/img/structure/B7627471.png)
![1,5-dimethyl-4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]pyrrole-2-carbonitrile](/img/structure/B7627472.png)
![1-[2-(4-Chlorophenyl)oxolan-3-yl]-3-[1-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7627481.png)
![N-[(4-methoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627486.png)

![N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627499.png)
![4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide](/img/structure/B7627502.png)
![N-[(2-morpholin-4-ylphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627519.png)
![3-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7627525.png)
![1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7627532.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7627545.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)
